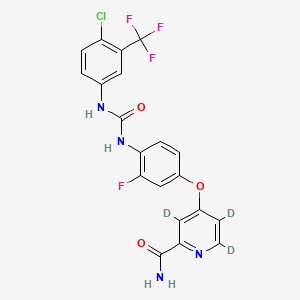
PI3K-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K-IN-9 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) family, specifically the alpha isoform. The PI3K family plays a crucial role in cellular processes such as growth, proliferation, and survival. Aberrant activation of the PI3K pathway is often associated with various cancers, making PI3K inhibitors like this compound valuable in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-9 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.
Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control of reaction conditions and scalability.
Purification techniques: Advanced purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the final product’s purity
Chemical Reactions Analysis
Types of Reactions
PI3K-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Scientific Research Applications
PI3K-IN-9 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of the PI3K pathway in cancer progression and to develop targeted therapies.
Biology: The compound helps in understanding cellular signaling pathways and their regulation.
Medicine: this compound is being investigated for its potential therapeutic effects in treating cancers and other diseases involving aberrant PI3K signaling.
Industry: The compound is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
PI3K-IN-9 exerts its effects by inhibiting the activity of the PI3K alpha isoform. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound can reduce cellular proliferation and induce apoptosis in cancer cells. The compound specifically targets the catalytic subunit of PI3K alpha, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another PI3K alpha-specific inhibitor used in cancer therapy.
Buparlisib: A pan-PI3K inhibitor that targets multiple isoforms of PI3K.
Dactolisib: A dual PI3K/mTOR inhibitor with broader activity.
Uniqueness of PI3K-IN-9
This compound is unique in its high selectivity for the PI3K alpha isoform, which reduces off-target effects and improves its therapeutic index. This selectivity makes it a valuable tool in research and therapy, particularly for cancers driven by PI3K alpha mutations .
Properties
Molecular Formula |
C19H23N7O |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-[(3R)-3-methyl-4-[(1R,2R)-2-methylcyclopropanecarbonyl]piperazin-1-yl]-3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H23N7O/c1-12-6-15(12)19(27)26-5-4-25(10-13(26)2)17-9-21-16(7-20)18(23-17)14-8-22-24(3)11-14/h8-9,11-13,15H,4-6,10H2,1-3H3/t12-,13-,15-/m1/s1 |
InChI Key |
GXEXIUKEWXZCEF-UMVBOHGHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)N2CCN(C[C@H]2C)C3=CN=C(C(=N3)C4=CN(N=C4)C)C#N |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2C)C3=CN=C(C(=N3)C4=CN(N=C4)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


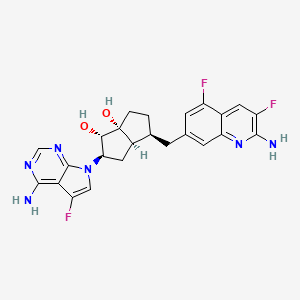
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)
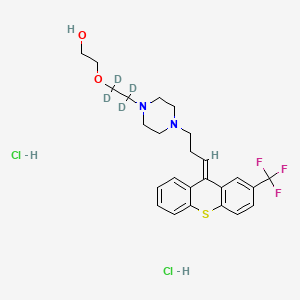
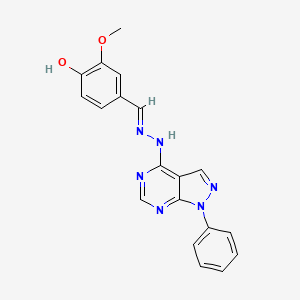
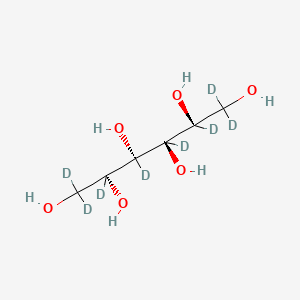
![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)
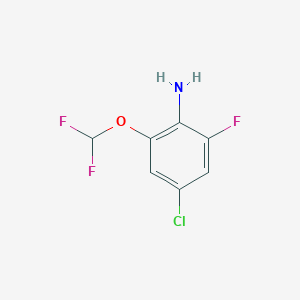
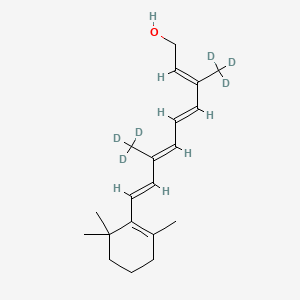
![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
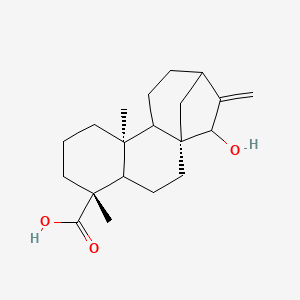
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)

